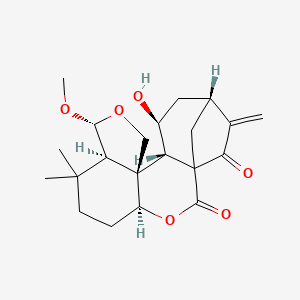
Carboxyaminoimidazole ribotide
概要
説明
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (CAIR) は、核酸の必須成分であるプリンの生合成における中間体です。CAIRは、アデノシン一リン酸とグアノシン一リン酸の前駆体であるイノシン一リン酸の形成に重要な役割を果たします。 この化合物は、AMP活性化プロテインキナーゼ (AMPK) を活性化させる能力でも知られており、代謝調節および潜在的な治療用途において重要です .
作用機序
CAIRは、主にAMP活性化プロテインキナーゼ (AMPK) の活性化を通じてその効果を発揮します。AMPKは、細胞エネルギー恒常性の重要な調節因子であり、その活性化は、グルコース取り込み、脂肪酸酸化、およびミトコンドリアの生合成の増加につながります。CAIRは、アデノシン一リン酸を模倣し、AMPK複合体に結合し、その活性を高めるコンフォメーション変化を引き起こすことによってAMPKを活性化します。 この活性化は、さまざまな代謝プロセスを調節する、下流のシグナル伝達経路のカスケードをトリガーします .
類似の化合物との比較
類似の化合物
アデノシン一リン酸 (AMP): CAIRと同様に、AMPはエネルギー代謝に関与し、AMPKを活性化することができます。
イノシン一リン酸 (IMP): IMPは、CAIRと同様に、アデノシン一リン酸とグアノシン一リン酸の両方のための前駆体です。
グアノシン一リン酸 (GMP): GMPは、CAIRと構造的に類似している別のプリンヌクレオチドです.
CAIRの独自性
CAIRは、プリン生合成経路における中間体としての特定の役割と、AMP活性化プロテインキナーゼを活性化する能力においてユニークです。 この二重機能により、生化学的研究と潜在的な治療用途の両方において貴重な化合物になります .
生化学分析
Biochemical Properties
Carboxyaminoimidazole ribotide is involved in the de novo synthesis of purines. It is formed by the enzyme phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribotide to this compound . This compound interacts with various enzymes and proteins, including phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase, which further convert it into other intermediates in the purine biosynthesis pathway . These interactions are essential for the proper functioning of the purine biosynthesis pathway and the maintenance of cellular nucleotide pools.
Cellular Effects
This compound influences various cellular processes, including cell division and growth. It plays a critical role in maintaining the cellular pool of purines, which are necessary for DNA and RNA synthesis . Disruptions in the levels of this compound can lead to impaired cell division and growth, potentially causing neurological impairments and other cellular dysfunctions . Additionally, this compound may impact cell signaling pathways and gene expression by modulating the availability of purine nucleotides .
Molecular Mechanism
At the molecular level, this compound exerts its effects by participating in the purine biosynthesis pathway. It binds to and is converted by specific enzymes, such as phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase . These enzymes facilitate the conversion of this compound into subsequent intermediates, ultimately leading to the production of inosine monophosphate, a precursor for adenine and guanine nucleotides . This process is essential for maintaining the balance of purine nucleotides within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can vary depending on the conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal cellular function and purine biosynthesis . At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential neurological impairments . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is a key intermediate in the de novo purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide by the enzyme phosphoribosylaminoimidazole carboxylase . This compound is further converted into other intermediates, such as succinylaminoimidazolecarboxamide ribotide, by phosphoribosylaminoimidazole succinocarboxamide synthase . These metabolic pathways are essential for the production of purine nucleotides, which are crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound within cells are influenced by these interactions, ensuring that it reaches the necessary sites for purine biosynthesis .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in the purine biosynthesis pathway . It may also be found in other cellular compartments, such as the nucleus, depending on the specific cellular context and requirements . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルートと反応条件
CAIRの合成は、通常、5-アミノイミダゾールリボヌクレオチド (AIR) を、ホスホリボシルアミノイミダゾールカルボキシラーゼの作用によってCAIRに変換することを含みます。この酵素は、AIRのカルボキシル化を触媒してCAIRを形成します。 反応条件は、一般的にpH7.5〜8.5の範囲の緩衝化水溶液と約37℃の温度を必要とします .
工業生産方法
CAIRの工業生産は、遺伝子組み換え微生物を含むバイオテクノロジー的手法によって達成できます。これらの微生物は、CAIRの生合成に必要な酵素を過剰発現するように設計されており、大規模生産を可能にします。 このプロセスには、発酵、続いてクロマトグラフィーなどの精製工程による化合物の分離が含まれます .
化学反応の分析
反応の種類
CAIRは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: CAIRは、さまざまな誘導体を形成するために酸化される可能性があり、これらの誘導体は異なる生物活性を持つ可能性があります。
還元: CAIRの還元は、さまざまな生化学的経路で使用できる還元アナログの形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。反応は、通常、室温で水溶液中で行われます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用され、多くの場合、エタノールやテトラヒドロフランなどの有機溶媒中で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、さまざまなCAIR誘導体が含まれ、それらはさらなる生化学的および製薬用途で使用できます .
科学研究への応用
CAIRは、幅広い科学研究への応用を持っています。
化学: CAIRは、DNAおよびRNA合成に不可欠なプリンヌクレオチドの合成における中間体として使用されます。
生物学: CAIRは、代謝経路における役割と、細胞エネルギー恒常性に関連するAMP活性化プロテインキナーゼ (AMPK) を活性化する能力について研究されています。
医学: CAIRとその誘導体は、AMPK活性を調節する能力により、糖尿病や肥満などの代謝性疾患の治療における潜在的な治療用途について調査されています。
産業: CAIRは、ヌクレオチドベースの医薬品の製造と、さまざまな生化学的アッセイにおける研究ツールとして使用されます.
科学的研究の応用
CAIR has a wide range of scientific research applications:
Chemistry: CAIR is used as an intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biology: CAIR is studied for its role in metabolic pathways and its ability to activate AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis.
Medicine: CAIR and its derivatives are being explored for their potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, due to their ability to modulate AMPK activity.
類似化合物との比較
Similar Compounds
Adenosine Monophosphate (AMP): Like CAIR, AMP is involved in energy metabolism and can activate AMPK.
Inosine Monophosphate (IMP): IMP is a precursor to both adenosine monophosphate and guanosine monophosphate, similar to CAIR.
Guanosine Monophosphate (GMP): GMP is another purine nucleotide that shares structural similarities with CAIR.
Uniqueness of CAIR
CAIR is unique in its specific role as an intermediate in the purine biosynthesis pathway and its ability to activate AMP-activated protein kinase. This dual functionality makes it a valuable compound in both biochemical research and potential therapeutic applications .
特性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVULMDJZXYMSG-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208716 | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6001-14-5 | |
| Record name | CAIR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyaminoimidazole ribotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2'-hydroxyl group in Carboxyaminoimidazole Ribotide (CAIR) for its interaction with Phosphoribosyl-aminoimidazole-succinocarboxamide-synthetase (SAICAR-synthetase)?
A1: Research suggests that the presence of the 2'-hydroxyl group in the ribose fragment of CAIR is not an absolute requirement for the enzymatic reaction with SAICAR-synthetase. [] This finding was based on studies exploring the substrate specificity of SAICAR-synthetase from Saccharomyces cerevisiae yeast using various CAIR analogs. Interestingly, 2'-deoxy-CAIR, lacking the 2'-hydroxyl group, functions as a substrate for yeast SAICAR-synthetase as well as for its avian liver and human erythrocyte counterparts. [] This suggests that modifications at the 2' position of the ribose moiety might be tolerated, opening avenues for developing CAIR analogs with altered functionalities.
Q2: Can you elaborate on the use of CAIR analogs in studying Phosphoribosyl aminoimidazole carboxylase from Saccharomyces cerevisiae?
A2: While the provided abstracts don't delve into the specifics of utilizing CAIR analogs for studying Phosphoribosyl aminoimidazole carboxylase, they highlight the importance of CAIR in its activity determination. [, ] This implies that CAIR, or its analogs, could be employed as tools to investigate the enzyme's kinetics, inhibition profiles, and potential mechanisms of action. Further research focusing on the interaction of various CAIR analogs with this enzyme would be needed to understand its substrate specificity and potential applications in research and drug discovery.
Q3: What are the implications of the discovery that certain aspartic acid analogs can serve as alternative substrates for SAICAR-synthetase?
A3: Research indicates that L-malic acid, β-threo-oxy-aspartic acid, β-threo-fluoro-aspartic acid, and alanosine, all aspartic acid analogs, can act as substrates for yeast SAICAR-synthetase. [] This finding is particularly interesting as it suggests a potential role for malate as an alternative substrate for the SAICAR-synthetase reaction in vivo. [] This discovery may have significant implications for understanding metabolic pathways and potential points of regulation in yeast and other organisms. Further investigations are necessary to confirm the in vivo relevance of malate utilization by SAICAR-synthetase and its potential impact on cellular processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)








![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)
